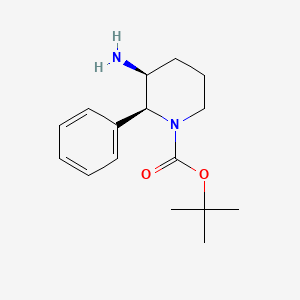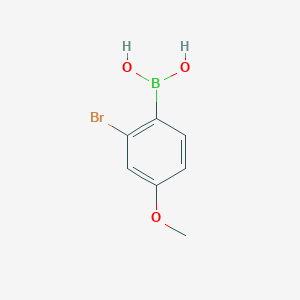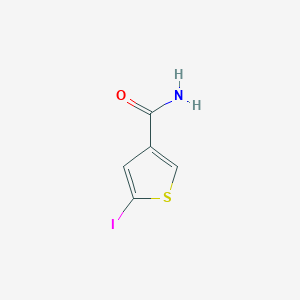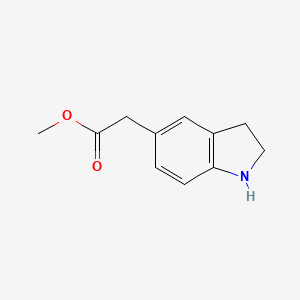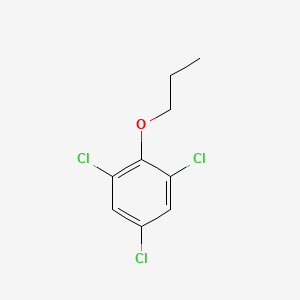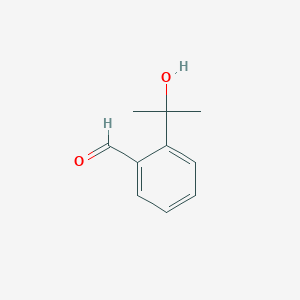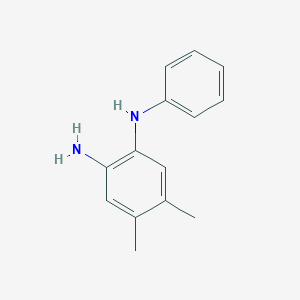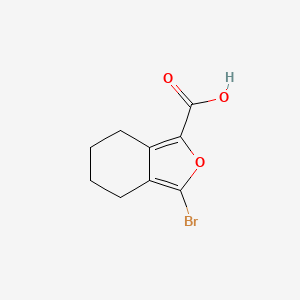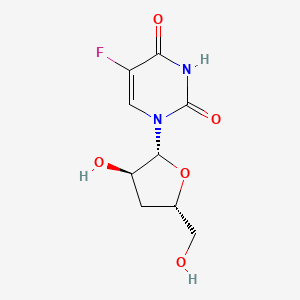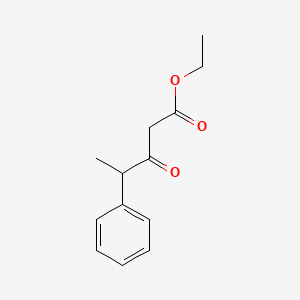![molecular formula C46H64B2O4S4 B3248622 2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1883460-37-4](/img/structure/B3248622.png)
2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
The compound “2,2’-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a complex organic molecule. It has been used for the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10 and PBDB-T (PCE12) for OFETs, OLED, PLED, OPV applications .
Chemical Reactions Analysis
This compound is involved in various chemical reactions, especially in the field of polymer chemistry. It has been used in the synthesis of small molecules and low band gap polymer semiconductors .Scientific Research Applications
Organic Solar Cells
This compound is widely used as a donor material in high-efficiency organic solar cells. A study by Ran et al. (2022) highlights its application in temperature-dependent aggregation properties in solution, affecting the crystallinity and morphology of films in solar cells (Ran et al., 2022). Additionally, Chung et al. (2014) synthesized novel benzo[1,2-b:4,5-b′]dithiophene-based conjugated polymers, exploring their photovoltaic properties for solar cell applications (Chung et al., 2014).
Photovoltaic Properties
Oh et al. (2015) synthesized copolymers using this compound, demonstrating its significance in altering the band gaps and enhancing the power conversion efficiencies of polymer solar cells (Oh et al., 2015). Kim et al. (2014) also contributed to the development of high-performance photovoltaic cells using similar compounds (Kim et al., 2014).
Optoelectronic Properties
Studies on the optoelectronic properties of this compound have been conducted by Liu et al. (2016), who synthesized arylamine derivatives linked with benzo[1,2-b:4,5-b′]dithiophene moieties for perovskite solar cells (Liu et al., 2016). Du et al. (2016) explored donor-acceptor small molecules based on this compound, assessing their performance in solar cell devices (Du et al., 2016).
Ultrafast Spectroscopy and Polymer Degradation
Keller et al. (2016) investigated light harvesting organic conjugated polymers containing benzo[1,2-b:4,5-b′]dithiophene for their ultrafast fluorescent decay dynamics (Keller et al., 2016). Xie et al. (2017) demonstrated the degradation of similar polymers under certain conditions, providing insights into enhancing the stability of solar cells (Xie et al., 2017).
Ternary Organic Solar Cells
Tamilavan et al. (2019) developed a ternary polymer for both visible and near-infrared-absorbing organic solar cells, using a compound closely related to benzo[1,2-b:4,5-b′]dithiophene (Tamilavan et al., 2019). Lim et al. (2016) fabricated a metal-polymer-semiconductor Schottky barrier diode using a similar polymer, revealing its electrical properties (Lim et al., 2016).
Organic Field-Effect Transistors
Bathula et al. (2016) synthesized a donor-acceptor copolymer for potential application in organic field-effect transistors (OFETs), emphasizing the importance of such compounds in large area electronic applications (Bathula et al., 2016). Kumari et al. (2018) conducted a study on ternary solar cells using benzo[1,2-b:4,5-b′]dithiophene-based small molecules, achieving significant efficiency improvements in OSCs (Kumari et al., 2018).
properties
IUPAC Name |
2-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64B2O4S4/c1-13-17-19-29(15-3)25-31-21-23-35(53-31)39-33-27-37(47-49-43(5,6)44(7,8)50-47)56-42(33)40(36-24-22-32(54-36)26-30(16-4)20-18-14-2)34-28-38(55-41(34)39)48-51-45(9,10)46(11,12)52-48/h21-24,27-30H,13-20,25-26H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVLRUAMZCDCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C(=C3S2)C6=CC=C(S6)CC(CC)CCCC)C7=CC=C(S7)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64B2O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



